

Application Note: Methyl 3-Aminocyclohexanecarboxylate in Peptide Synthesis[1]

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Compound of Interest

Compound Name:	Methyl 3-aminocyclohexanecarboxylate
CAS No.:	87091-29-0
Cat. No.:	B3194860

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Abstract

Methyl 3-aminocyclohexanecarboxylate (3-ACHC-OMe) is a versatile cyclic

-amino acid scaffold used to introduce conformational constraints in peptidomimetics and drug candidates. Its rigid cyclohexane ring restricts bond rotation, stabilizing specific secondary structures such as nanotubes and helices while enhancing metabolic stability. However, its use in peptide coupling presents unique challenges, including steric hindrance at the secondary amine and the risk of intramolecular

-lactamization. This guide provides optimized protocols for incorporating 3-ACHC-OMe into peptide backbones, ensuring high coupling efficiency and stereochemical integrity.

Introduction & Chemical Context

The Role of Cyclic -Amino Acids

Unlike flexible linear

-amino acids (e.g., GABA), 3-aminocyclohexanecarboxylic acid (3-ACHC) imposes a rigorous distance and angular constraint between the N- and C-termini.

- **Conformational Control:** The cis-isomer typically promotes folded, sheet-like, or nanotubular assemblies due to the specific vector alignment of the amide bonds. The trans-isomer is often used to induce helical turns.
- **Pharmacophore Scaffolding:** In medicinal chemistry, this scaffold is utilized to orient pharmacophores in kinase inhibitors (e.g., CDK7, ERK inhibitors) and GPCR ligands.

Stereochemical Considerations

The molecule exists as cis and trans diastereomers. The commercial starting material is often the methyl ester hydrochloride salt.

- **cis-3-ACHC:** Substituents are 1,3-related. In the diequatorial conformation, the amine and carboxylate are distant; in the diaxial conformation, they are spatially proximate, significantly increasing the risk of intramolecular cyclization (lactamization).
- **trans-3-ACHC:** One substituent is axial and the other equatorial. This isomer is generally more resistant to cyclization but imposes different folding vectors.

Key Challenges

Challenge	Mechanistic Cause	Mitigation Strategy
Steric Hindrance	The amino group is attached directly to a secondary ring carbon (carbon), reducing nucleophilicity compared to Gly/Ala.	Use high-efficiency coupling reagents (HATU, PyBOP) and extended reaction times.
-Lactamization	Intramolecular attack of the amine on the ester/acid to form a bicyclic -lactam (5,6-fused system).	Maintain ester protection until the amine is acylated. Avoid exposing the free amino-acid zwitterion.
Base Sensitivity	Strong bases can cause epimerization or promote ester hydrolysis/lactamization.	Use non-nucleophilic bases (DIPEA, Collidine) and control equivalents strictly.

Coupling Strategy & Reagent Selection[2]

For the incorporation of **Methyl 3-aminocyclohexanecarboxylate**, the choice of coupling reagent is dictated by the steric demand of the incoming amino acid and the nucleophilicity of the 3-ACHC amine.

Recommended Reagents

- HATU / HOAt: The gold standard for sterically hindered couplings. The aza-benzotriazole moiety facilitates faster acylation, crucial for overcoming the lower reactivity of the ring-bound amine.
- PyBOP: An excellent alternative, particularly for fragment condensations or when uronium salts cause guanidinylation side reactions.
- EDC / HOBt: Suitable for less hindered couplings but often requires longer reaction times for this specific substrate.

Experimental Protocols

Protocol A: N-Terminal Elongation (Coupling AA to H-3-ACHC-OMe)

Use this protocol to attach an Fmoc-amino acid to the **Methyl 3-aminocyclohexanecarboxylate** scaffold.

Reagents:

- Amine Component: **Methyl 3-aminocyclohexanecarboxylate** HCl salt (1.0 equiv).
- Carboxyl Component: Fmoc-Amino Acid-OH (1.2 – 1.5 equiv).
- Coupling Agent: HATU (1.2 – 1.5 equiv).
- Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv).
- Solvent: Anhydrous DMF or NMP (Concentration 0.1 – 0.2 M).

Step-by-Step Procedure:

- Pre-activation: In a dry round-bottom flask, dissolve the Fmoc-Amino Acid-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.
- Base Addition: Add DIPEA (1.0 equiv) to the pre-activation mixture. Stir for 2–5 minutes at room temperature. Note: The solution should turn yellow.
- Amine Preparation: In a separate vial, dissolve **Methyl 3-aminocyclohexanecarboxylate** HCl (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (2.0–3.0 equiv) to neutralize the salt.
- Coupling: Add the amine solution dropwise to the pre-activated acid solution.
- Reaction: Stir the mixture under nitrogen at room temperature.
 - Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS after 1 hour. Due to steric hindrance, reactions may require 2–4 hours or overnight stirring.
- Work-up:

- Dilute with EtOAc.[1]
- Wash sequentially with 5% KHSO₅ (or 1M HCl), saturated NaHCO₃, and brine.
- Dry over Na₂SO₄, filter, and concentrate.
- Purification: Purify by flash column chromatography (typically Silica, EtOAc/Hexanes gradient).

Protocol B: Hydrolysis & C-Terminal Activation (Generating Fmoc-3-ACHC-OH)

Use this protocol if you need to use the scaffold as an acid for the next coupling step. Crucial: The amine MUST be protected (e.g., Fmoc) before hydrolyzing the ester to prevent lactamization.

Step-by-Step Procedure:

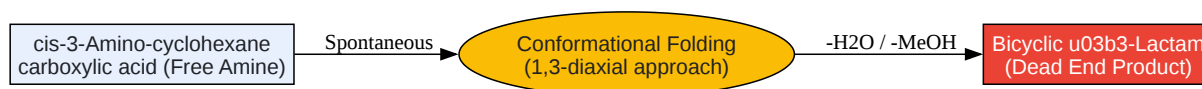
- Protection: Ensure the N-terminus is Fmoc-protected (from Protocol A or by reacting H-3-ACHC-OMe with Fmoc-Cl/NaHCO₃).
- Hydrolysis: Dissolve Fmoc-3-ACHC-OMe in THF/MeOH (3:1).
- Saponification: Add aqueous LiOH (2.0 equiv, 1M solution) at 0°C. Stir at 0°C to RT.
 - Caution: Monitor closely.[2] Over-exposure to base can cause Fmoc cleavage.
- Acidification: Carefully acidify to pH 2–3 with 1M HCl at 0°C.

- Extraction: Extract immediately with EtOAc. Do not leave the free acid in aqueous solution for extended periods.
- Coupling: Use the crude Fmoc-3-ACHC-OH immediately in the next coupling using PyBOP/DIPEA to minimize self-reaction or degradation.

Visualizations & Mechanism

Coupling Workflow Logic

The following diagram illustrates the decision tree for coupling and the critical path to avoid side reactions.



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Caption: Pathway of unwanted intramolecular cyclization (lactamization) favored by the cis-conformation.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Low Yield (Coupling)	Steric hindrance of the secondary ring amine.	Switch from EDC to HATU or PyAOP. Increase temperature to 40°C (if stereochemistry permits).
Product Missing (Mass Spec)	Formation of -lactam (Mass = M - 18 or M - 32).	Ensure the amine is never free while the carboxyl is activated/free acid. Keep as methyl ester until N-acylated.
Epimerization	Over-basic conditions during coupling or hydrolysis.	Use Collidine or NMM instead of DIPEA. Perform hydrolysis at 0°C.
Incomplete Reaction	Salt form of amine not fully neutralized.	Ensure at least 2.5–3.0 equiv of base are used to neutralize the HCl salt and activate the incoming acid.

References

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- N

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Sources

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